molecular formula C23H24N4O4S B2569063 N-benzyl-4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide CAS No. 941004-68-8

N-benzyl-4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide

Cat. No.: B2569063
CAS No.: 941004-68-8
M. Wt: 452.53
InChI Key: CGCYMVRSWBFGHD-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a cyano group, an oxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an amine. This step often requires a catalyst and specific reaction conditions, such as elevated temperatures and an inert atmosphere.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a nucleophile in the presence of a base.

    Sulfonamide Formation: The sulfonamide group is typically formed by reacting a sulfonyl chloride with an amine. This reaction is usually carried out in an organic solvent, such as dichloromethane, and may require a base to neutralize the hydrochloric acid byproduct.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule. This step may require a coupling reagent, such as EDCI or DCC, and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the cyano group to an amine or the oxazole ring to a more saturated heterocycle.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents for these reactions include halides, acids, and bases.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydroxide, potassium carbonate

    Acids: Hydrochloric acid, sulfuric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or saturated heterocycles.

Scientific Research Applications

N-benzyl-4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its diverse functional groups.

    Biological Research: The compound can be used as a probe or reagent in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: The compound may find applications in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The cyano group and oxazole ring may play a crucial role in binding to these targets, while the sulfonamide group may enhance the compound’s solubility and stability.

Comparison with Similar Compounds

N-benzyl-4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide can be compared with other similar compounds to highlight its uniqueness:

    N-benzyl-4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-ethylbenzene-1-sulfonamide: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.

    This compound: This compound has a different substitution pattern on the benzene ring, which may influence its chemical properties and applications.

By comparing these compounds, researchers can gain insights into the structure-activity relationships and optimize the design of new compounds with improved properties.

Properties

IUPAC Name

N-benzyl-4-[4-cyano-5-(oxolan-2-ylmethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-27(16-17-6-3-2-4-7-17)32(28,29)20-11-9-18(10-12-20)22-26-21(14-24)23(31-22)25-15-19-8-5-13-30-19/h2-4,6-7,9-12,19,25H,5,8,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCYMVRSWBFGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4CCCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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